3-(Iodomethyl)hexahydrofuro[2,3-b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Iodomethyl)hexahydrofuro[2,3-b]furan is a bicyclic organic compound that features an iodine atom attached to a methyl group, which is further connected to a hexahydrofuro[2,3-b]furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)hexahydrofuro[2,3-b]furan typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydrofuro[2,3-b]furan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Iodomethyl)hexahydrofuro[2,3-b]furan can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include deiodinated compounds or reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Iodomethyl)hexahydrofuro[2,3-b]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.
Medicine: Explored for its potential in drug development, particularly as a precursor for bioactive molecules.
Wirkmechanismus
The mechanism of action of 3-(Iodomethyl)hexahydrofuro[2,3-b]furan depends on its application. In biochemical contexts, it may act by modifying specific proteins or nucleic acids through covalent bonding. The iodine atom can facilitate the formation of reactive intermediates that interact with molecular targets, leading to changes in biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Iodomethyl)hexahydrofuro[3,2-b]furan
- 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
Comparison
3-(Iodomethyl)hexahydrofuro[2,3-b]furan is unique due to its specific ring structure and the position of the iodine atom. This structural uniqueness can result in different reactivity and biological activity compared to its analogs. For instance, the position of the iodine atom can influence the compound’s ability to undergo substitution reactions and its interaction with biological targets.
Eigenschaften
Molekularformel |
C7H11IO2 |
---|---|
Molekulargewicht |
254.07 g/mol |
IUPAC-Name |
4-(iodomethyl)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan |
InChI |
InChI=1S/C7H11IO2/c8-3-5-4-10-7-6(5)1-2-9-7/h5-7H,1-4H2 |
InChI-Schlüssel |
XXSHYHSKCVMAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C1C(CO2)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.